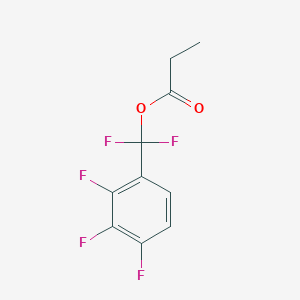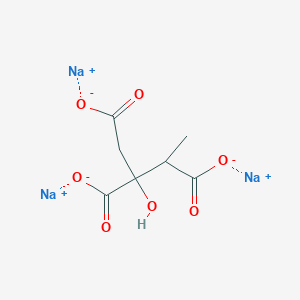![molecular formula C19H22FN3O4S B12349062 7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)
7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a carboxylic acid group at the 3-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 7-methyl-2-hydroxy-1,2-dihydroquinoline-3-carboxylic acid.
Substitution: Electrophilic substitution reactions can introduce different substituents at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Scientific Research Applications
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease.
Pathways Involved: It affects the cholinergic pathway by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing neurotransmission and cognitive function.
Comparison with Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Lacks the methyl group at the 7-position, resulting in different chemical properties and biological activities.
4-Hydroxy-2-quinolone: Contains a hydroxyl group at the 4-position instead of the oxo group at the 2-position, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C19H22FN3O4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
7-fluoro-8-[3-[(2-hydroxyethylamino)methyl]pyrrolidin-1-yl]-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4S/c20-13-7-12-14(23-4-6-28-18(23)16(17(12)25)19(26)27)8-15(13)22-3-1-11(10-22)9-21-2-5-24/h7-8,11,21,24H,1-6,9-10H2,(H,26,27) |
InChI Key |
IBGMUCYZVSONBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CNCCO)C2=C(C=C3C(=C2)N4CCSC4=C(C3=O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348982.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348988.png)
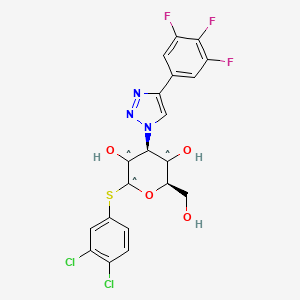
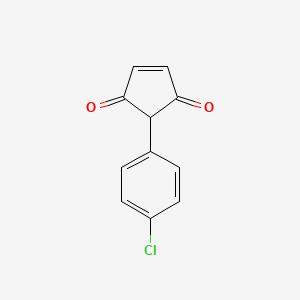

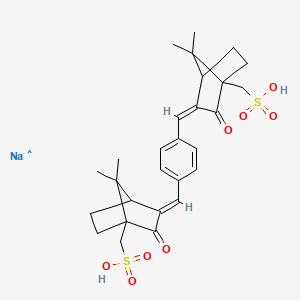
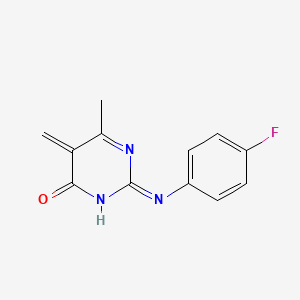
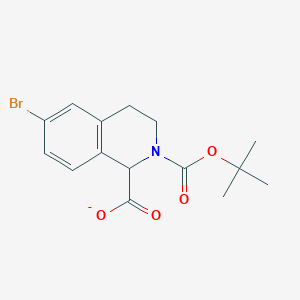


![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)
